molecular formula C11H16ClN3O2 B2386230 2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide CAS No. 2411257-72-0

2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide

Cat. No.: B2386230
CAS No.: 2411257-72-0
M. Wt: 257.72
InChI Key: ASAJCZHFGPMCFQ-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with an oxolane group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with Oxolane Group: The oxolane group can be introduced via nucleophilic substitution reactions, where the pyrazole ring is treated with an appropriate oxolane derivative.

    Acetamide Formation: The final step involves the acylation of the substituted pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of oxidized pyrazole derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to investigate its biological activity, including its potential as an antimicrobial or anticancer agent.

    Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the pyrazole ring and the oxolane group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide: Unique due to the combination of the pyrazole ring, oxolane group, and acetamide moiety.

    N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide: Lacks the chloro group, which may affect its reactivity and biological activity.

    2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]propionamide: Similar structure but with a propionamide moiety instead of acetamide, which can influence its chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2/c12-5-11(16)13-2-3-15-7-10(6-14-15)9-1-4-17-8-9/h6-7,9H,1-5,8H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAJCZHFGPMCFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CN(N=C2)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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